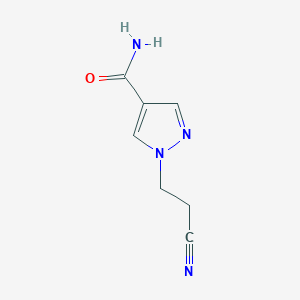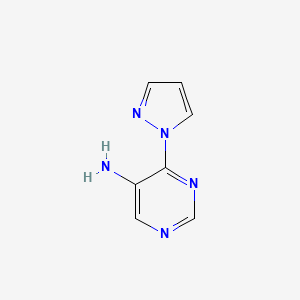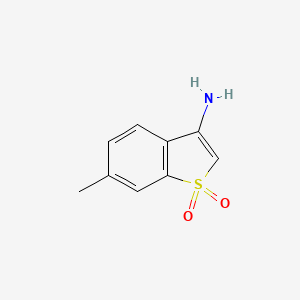
4-(5-Chloropyridin-2-yl)-4-oxobutanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities. These derivatives have been tested against immortalized rat hepatic stellate cells, with some compounds showing better activity than existing drugs like Pirfenidone. They effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
SARS-CoV-2 3CL Protease Inhibition
Derivatives of 4-(5-Chloropyridin-2-yl)-4-oxobutanoic acid have been designed as potent inhibitors of the SARS-CoV-2 3CL protease enzyme. These compounds have shown promising results in vitro, with some exhibiting potent inhibitory activity and antiviral activity against the virus. This suggests their potential use in the treatment or prevention of COVID-19 .
Pharmaceutical Intermediates
The related compound, 5-Chloropyridine-2-boronic acid, has been used as a reagent in organic synthesis and as a pharmaceutical intermediate. It is particularly used in Suzuki-Miyaura coupling processes, which are pivotal in the synthesis of various pharmaceuticals .
Antimicrobial Properties
Pyrimidine derivatives, which can be synthesized using 4-(5-Chloropyridin-2-yl)-4-oxobutanoic acid, are known to possess antimicrobial properties. These compounds can be designed to target a range of microbial infections, providing a pathway for the development of new antibiotics .
Antitumor Applications
The pyrimidine moiety is a privileged structure in medicinal chemistry, and compounds containing this core have been reported to exhibit antitumor activities. By synthesizing derivatives of 4-(5-Chloropyridin-2-yl)-4-oxobutanoic acid, researchers can explore new antitumor agents .
Antiviral Agents
In addition to its role in combating SARS-CoV-2, pyrimidine derivatives made from 4-(5-Chloropyridin-2-yl)-4-oxobutanoic acid have broader antiviral applications. They can be tailored to inhibit different viral enzymes or replication processes, offering a broad spectrum of antiviral drugs .
Propiedades
IUPAC Name |
4-(5-chloropyridin-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-1-2-7(11-5-6)8(12)3-4-9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSPSHRIDIEPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1378448.png)


![Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1378457.png)

